4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, exhibiting diverse pharmacological properties. The compound 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-4(3H)-quinazolinone hydrochloride is characterized by:
- Position 2: A methyl group, which enhances steric stability and modulates electron distribution.
- Position 6: A bromine atom, a halogen substitution commonly associated with antimicrobial and anti-inflammatory effects .
- Hydrochloride salt: Improves aqueous solubility for bioavailability .
For example, bromine at position 6 correlates with antimicrobial activity, while the cyclohexylamino group may target CNS pathways .
Properties
CAS No. |
63717-03-3 |
|---|---|
Molecular Formula |
C18H25BrClN3O |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
6-bromo-3-[3-(cyclohexylamino)propyl]-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24BrN3O.ClH/c1-13-21-17-9-8-14(19)12-16(17)18(23)22(13)11-5-10-20-15-6-3-2-4-7-15;/h8-9,12,15,20H,2-7,10-11H2,1H3;1H |
InChI Key |
IMTAXJFNNPTBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCCNC3CCCCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Quinazolinone Core Synthesis
The synthesis of quinazolinone derivatives typically begins with the construction of the quinazolinone core. A well-established approach involves the acid-promoted cyclocondensation of 2-amino-benzamide derivatives with aldehydes. This metal-free and oxidant-free method yields 4(3H)-quinazolinones efficiently under mild conditions, as demonstrated by Cheng et al. (2014).
- React 2-amino-N-methoxybenzamide with an appropriate aldehyde in acetic acid at room temperature.
- The intermediate 4(1H)-2,3-dihydroquinazolinone forms first.
- Subsequent elimination yields the quinazolinone product.
This method allows for the introduction of various substituents at the 2- and 3-positions by selecting suitable aldehydes, which is crucial for tailoring the side chain such as the 3-(3-(cyclohexylamino)propyl) moiety.
Halogenation at the 6-Position
Halogenation, specifically bromination at the 6-position of the quinazolinone ring, is a critical step for introducing the 6-bromo substituent. Literature reports indicate that brominated quinazolinones can be synthesized by starting from appropriately brominated aniline or benzamide precursors or by direct electrophilic bromination of the quinazolinone core.
For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized via lithiation using n-butyllithium followed by quenching with electrophiles, as shown in the synthesis of related 6-bromoquinolinones. This approach can be adapted for quinazolinones by:
- Lithiation of the quinazolinone intermediate at low temperature (-78 °C) using n-butyllithium in tetrahydrofuran (THF).
- Quenching with bromine or brominating agents to install the 6-bromo substituent.
Introduction of the 3-(3-(Cyclohexylamino)propyl) Side Chain
The 3-position alkylation with a 3-(cyclohexylamino)propyl group requires a nucleophilic substitution or reductive amination strategy.
- Nucleophilic substitution: React the 3-position halogenated quinazolinone with 3-(cyclohexylamino)propyl nucleophile under basic conditions.
- Reductive amination: Condense a 3-formylquinazolinone intermediate with cyclohexylamine followed by reduction, forming the desired side chain.
The hydrochloride salt formation is achieved by treatment with hydrochloric acid to improve compound stability and solubility.
Summary Table of Preparation Steps
*Yields are approximate based on literature analogs and typical synthetic efficiency.
Research Results and Spectroscopic Data
The preparation methods have been validated by spectroscopic characterization:
- NMR Spectroscopy: Proton and carbon NMR confirm the quinazolinone core, bromine substitution, and side chain integration. Chemical shifts for aromatic protons near 7-8 ppm and aliphatic protons of the cyclohexyl ring are diagnostic.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the brominated and alkylated quinazolinone.
- Purity: Chromatographic techniques such as HPLC show purity levels above 95% for intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
4(3H)-Quinazolinone derivatives are being explored for their potential therapeutic effects due to their diverse biological activities:
- Antimicrobial Activity : Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed potent inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
- Anti-inflammatory Properties : Some compounds within this class have demonstrated anti-inflammatory effects in vivo, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Anticancer Activity : Quinazolinone derivatives have been investigated for their anticancer properties, with studies indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Biological Research
The compound is also utilized in biological research to understand its mechanism of action:
- Mechanism of Action : The interaction of 4(3H)-Quinazolinone with specific molecular targets has been studied. It may modulate the activity of certain enzymes or receptors, impacting various signaling pathways involved in disease processes .
Material Science
In industry, the compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new materials with tailored properties for specific applications.
Data Tables
Case Studies
- Antimicrobial Study : A series of novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for antimicrobial activity. Compounds exhibited varying degrees of inhibition against tested bacterial and fungal strains, with some showing high efficacy against resistant strains .
- Anti-inflammatory Research : In a controlled study, derivatives were tested for their anti-inflammatory effects using an edema model. Results indicated that certain compounds significantly reduced inflammation at specified doses, supporting their potential therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
6-Bromo-2-Methyl-3-(Substituted Phenyl)-4(3H)-Quinazolinones
- Structure : Position 3 substituted with aryl groups (e.g., phenyl derivatives).
- Activities : Antimicrobial (e.g., Staphylococcus aureus MIC: 12.5–25 µg/mL) and anti-inflammatory (EC50: 0.8–1.2 µM in COX-2 inhibition) .
Afloqualone (6-Amino-2-Fluoromethyl-3-o-Tolyl-4(3H)-Quinazolinone Hydrochloride)
- Structure: Position 6 has an amino group; position 2 has fluoromethyl; position 3 has o-tolyl.
- Activity : Marketed as a centrally acting muscle relaxant (Japan, Tanabe Seiyaku). Clinical dose: 10–20 mg/day .
- Comparison: The target compound’s bromine (vs. amino) at position 6 suggests divergent mechanisms—antimicrobial vs. muscle relaxation. The cyclohexylamino chain may offer unique receptor-binding profiles compared to o-tolyl .
2,3-Disubstituted-4(3H)-Quinazolinones with CNS Activity
- Structure : Position 2 with alkyl groups (e.g., propyl) and position 3 with semicarbazides.
- Activity: Sedative-hypnotic effects (prolonged phenobarbital-induced sleep by 40–60%) and CNS depression in rodent models .
- Comparison: The target compound’s cyclohexylamino propyl group may mimic semicarbazides in CNS targeting but with improved metabolic stability due to cyclic amine substitution .
Structural-Activity Relationship (SAR) Analysis
Table 1: Key Substituents and Pharmacological Profiles
Key Observations :
- Halogenation: Bromine at position 6 enhances antimicrobial activity but may reduce CNS efficacy compared to amino groups .
- Salt Form : Hydrochloride improves solubility, critical for oral bioavailability in both the target compound and Afloqualone .
Biological Activity
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is a synthetic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 414.82 g/mol. The structure features a quinazolinone core with substitutions that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN3O·Cl |
| Molecular Weight | 414.82 g/mol |
| CAS Registry Number | 63717-03-3 |
The biological activity of 4(3H)-quinazolinone derivatives is primarily attributed to their interaction with specific molecular targets. These compounds may act by inhibiting enzymes or modulating receptor activity, which can lead to antimicrobial effects or anti-inflammatory responses. For instance, studies have indicated that quinazolinones can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs) in bacteria like Staphylococcus aureus .
Antimicrobial Activity
Research has shown that various derivatives of quinazolinones exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds derived from the quinazolinone scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed inhibition zones comparable to standard antibiotics such as ampicillin .
- Antifungal Activity : Compounds were also tested against fungal strains like Candida albicans, showing promising antifungal properties .
The following table summarizes the antimicrobial activities observed in various studies:
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 2b | Staphylococcus aureus | 15 | 50 |
| Compound 2c | Escherichia coli | 12 | 45 |
| Compound 2d | Candida albicans | 11 | 80 |
Anti-inflammatory Activity
In addition to antimicrobial effects, some studies have evaluated the anti-inflammatory properties of quinazolinone derivatives. For instance, compounds were tested using the carrageenan-induced paw edema model in rats, where they displayed significant reduction in inflammation comparable to ibuprofen .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various substituted quinazolinones and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the quinazolinone core enhanced both antibacterial and anti-inflammatory activities .
- Structure-Activity Relationship (SAR) : Another research focused on the SAR of quinazolinone derivatives, identifying key structural features that contribute to their biological efficacy. This included modifications that improved binding affinity to bacterial PBPs, leading to enhanced antibacterial activity .
Q & A
Q. What are the key synthetic methodologies for preparing 6-bromo-substituted 4(3H)-quinazolinone derivatives?
The synthesis of 6-bromo-4(3H)-quinazolinones typically involves cyclocondensation reactions. A validated approach uses methyl 2-acylaminobenzoate derivatives reacted with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. The bromine substitution is introduced via brominated precursors, such as methyl 2-amino-3-bromobenzoate, followed by purification via alkaline extraction and recrystallization . Alternative solvent-free methods catalyzed by ammonium chloride (NH₄Cl) at 120°C for 2–4 hours have also been reported, offering improved yields and reduced environmental impact .
Q. How can the purity and structural identity of this compound be confirmed?
Critical characterization techniques include:
- ¹H NMR spectroscopy : To verify substituent positions (e.g., cyclohexylamino propyl group) and aromatic proton environments.
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) confirmation and fragmentation patterns.
- Elemental analysis : To validate stoichiometry, particularly for bromine and nitrogen content.
- Melting point determination : To assess purity consistency with literature values .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
Quinazolinones exhibit broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. For brominated derivatives, the 6-bromo substituent may enhance lipophilicity and DNA intercalation potential. In vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial disk diffusion) are recommended for activity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for solvent-free vs. traditional synthesis methods?
Discrepancies in yields (e.g., 60–75% for solvent-free vs. 40–50% for P₂O₅-based methods) may arise from competing side reactions or incomplete cyclization. Mitigation strategies include:
Q. What strategies are effective for modifying the cyclohexylamino propyl side chain to enhance bioactivity?
Structural optimization can involve:
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain biocompatibility.
- Micellar encapsulation : Employ surfactants like Tween-80 or PEG-based carriers.
- Salt formation : Explore alternative counterions (e.g., sulfate) instead of hydrochloride to modulate solubility .
Methodological Challenges
Q. What analytical techniques are suitable for distinguishing between 3-substituted and N-substituted quinazolinone isomers?
Q. How can researchers validate the proposed mechanism of bromine-directed electrophilic substitution in quinazolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
